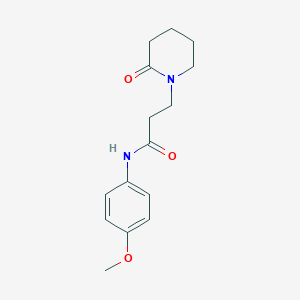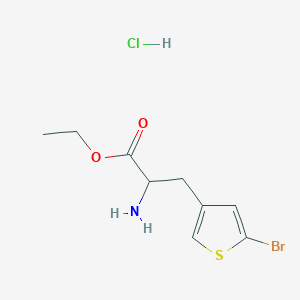
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a scientific compound with the molecular formula C9H13BrClNO2S and a molecular weight of 314.63 . It has increasingly become a subject of interest in various fields of research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO2S.ClH/c1-2-13-9(12)7(11)3-6-4-8(10)14-5-6;/h4-5,7H,2-3,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 2378501-73-4 .
Scientific Research Applications
Spectroscopic and Diffractometric Study
Polymorphic forms of investigational pharmaceutical compounds, including ones similar to Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, have been characterized using spectroscopic and diffractometric techniques. This involves the use of capillary powder X-ray diffraction (PXRD), single crystal X-ray diffraction, and solid-state nuclear magnetic resonance (SSNMR), along with molecular spectroscopic methods such as infrared, Raman, UV–visible, and fluorescence spectroscopy (Vogt et al., 2013).
Fluorescence Derivatisation of Amino Acids
3-(Naphthalen-1-ylamino)propanoic acid, through its coupling to the amino group of various amino acids, has been evaluated for its applicability as a fluorescent derivatizing reagent, resulting in strongly fluorescent amino acid derivatives. This process, involving condensation with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, generates derivatives with significant fluorescence in both ethanol and water at physiological pH, useful in biological assays (Frade et al., 2007).
Corrosion Inhibition
Newly synthesized diamine derivatives, such as 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol (DAME), have shown effective inhibitory action against the corrosion of mild steel in hydrochloric solution, acting as mixed-type inhibitors. The adsorption process obeys Langmuir's adsorption isotherm, demonstrating the potential of such compounds in corrosion protection applications (Herrag et al., 2010).
Antimicrobial Activity
Compounds synthesized from reactions involving Ethyl(3-aryl-2-bromo)propanoate have shown antimicrobial activity, particularly when the methyl group is present. Such compounds are explored for their potential in creating new antimicrobial agents, indicating the broad applicability of this chemical structure in pharmaceutical development (Цялковский et al., 2005).
Synthesis of Potential Anticancer Agents
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and its analogues have been demonstrated to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. The structure-activity relationship (SAR) studies of these compounds highlight their potential as novel anticancer agents, particularly for cancers with multiple drug resistance (Das et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S.ClH/c1-2-13-9(12)7(11)3-6-4-8(10)14-5-6;/h4-5,7H,2-3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHNELPWTUVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)


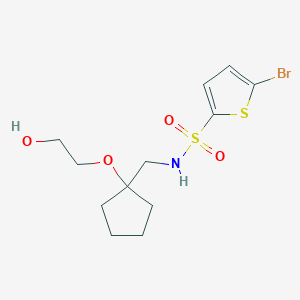

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2567866.png)
![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)
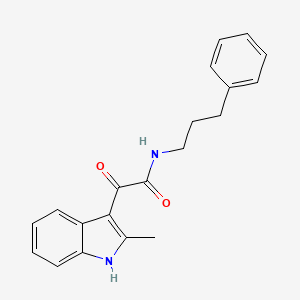
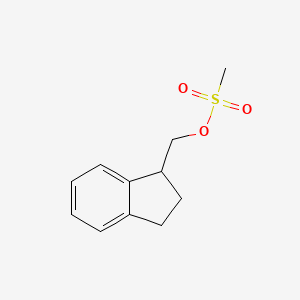
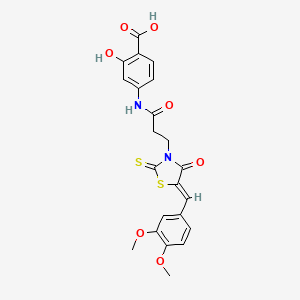
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)
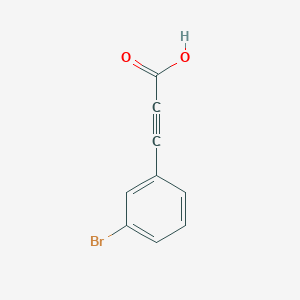
![9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2567879.png)
